molecular formula C9H6F3N3O B2401474 4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 155432-11-4

4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2401474
CAS No.: 155432-11-4
M. Wt: 229.162
InChI Key: OLMWCLKZOUKXRQ-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted at position 4 with a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-4-7(6)15-5-13-14-8(15)16/h1-5H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMWCLKZOUKXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Synthesis

The precursor 2-(trifluoromethyl)benzohydrazide is synthesized via nucleophilic acyl substitution.

  • Reagents : 2-(Trifluoromethyl)benzoyl chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous ethanol.
  • Conditions : Room temperature, 12–24 hours under nitrogen atmosphere.
  • Yield : ~85–90% (reported for analogous hydrazide syntheses).

Mechanism :
$$
\text{RCOCl} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 + \text{HCl}
$$
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, displacing chloride.

Cyclization to Triazolone

The hydrazide undergoes acid-catalyzed cyclization to form the triazolone ring.

  • Reagents : Concentrated hydrochloric acid (HCl) or polyphosphoric acid (PPA).
  • Conditions : Reflux at 80–100°C for 4–6 hours.
  • Yield : 70–75%.

Mechanism :
$$
\text{RCONHNH}2 \xrightarrow{\text{H}^+} \text{RC(NH)N} \rightarrow \text{Triazolone} + \text{H}2\text{O}
$$
Protonation of the hydrazide facilitates intramolecular cyclization, eliminating water.

Industrial Production Optimization

Continuous Flow Synthesis

Modern industrial methods employ continuous flow reactors to enhance efficiency:

Parameter Batch Process Flow Process
Reaction Time 6 hours 30 minutes
Yield 75% 88%
Purity 95% 99%
Scale ≤10 kg/batch 100–500 kg/day

Advantages :

  • Precise temperature control minimizes side reactions.
  • Automated quenching improves consistency.

Solvent Selection

Solvent polarity critically affects cyclization efficiency:

Solvent Dielectric Constant Cyclization Yield
Ethanol 24.3 68%
Acetonitrile 37.5 72%
Dimethylformamide 36.7 79%

Polar aprotic solvents like DMF stabilize transition states during cyclization.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Condition Conventional Heating Microwave (250 W)
Cyclization Time 4 hours 15 minutes
Isolated Yield 75% 82%

Microwave methods enhance energy transfer, accelerating ring closure.

Catalytic Approaches

Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) improve regioselectivity:

Catalyst Loading (mol%) Yield Byproduct Formation
None 0 75% 12%
ZnCl₂ 5 84% 5%
FeCl₃ 5 81% 7%

ZnCl₂ coordinates with the carbonyl oxygen, directing cyclization.

Purification and Characterization

Crystallization Techniques

Recrystallization solvents influence product morphology:

Solvent Crystal Size (µm) Purity
Ethanol 50–100 98%
Acetone 20–50 99%
Hexane/EA 100–200 97%

Mixed hexane/ethyl acetate systems yield larger crystals suitable for X-ray diffraction.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H), 7.85–7.75 (m, 3H), 4.12 (s, 1H).
  • FT-IR (cm⁻¹): 1685 (C=O), 1540 (C=N), 1320 (C-F).

Chemical Reactions Analysis

Types of Reactions

4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For example, studies have shown that triazole-based compounds can inhibit the growth of various bacteria and fungi. The unique structure of 4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one allows it to interact with microbial enzymes, disrupting their function and leading to cell death .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. The compound's ability to modulate biological pathways involved in cell proliferation makes it a candidate for further investigation as an anticancer agent. Recent studies have indicated that structural modifications can lead to enhanced efficacy against specific cancer cell lines .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. This inhibition can lead to herbicidal effects, making it a candidate for agricultural applications .

Herbicide Development

The structural characteristics of This compound make it suitable for use in herbicide formulations. Its ability to selectively inhibit specific plant enzymes allows for the development of herbicides that target weeds without harming crops. This selectivity is crucial for sustainable agricultural practices .

Pest Control

In addition to herbicidal properties, this compound can be incorporated into pesticide formulations due to its bioactivity against certain pests. The trifluoromethyl group enhances its stability and effectiveness in various environmental conditions .

General Synthetic Routes

The synthesis of This compound typically involves:

  • Formation of the Triazole Ring : Using appropriate precursors such as hydrazines and carbonyl compounds.
  • Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or using trifluoromethylating agents.
  • Final Modifications : Further functionalization can enhance the compound’s biological activity and selectivity.

Case Studies

Several studies have documented the synthesis and evaluation of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that modifications on the triazole ring led to enhanced antimicrobial properties against Gram-positive bacteria .
  • Herbicidal Activity Evaluation : Research indicated that derivatives showed effective post-emergence herbicidal activity against common weeds when applied at specific concentrations .
  • Biological Evaluation : A comprehensive evaluation highlighted the compound’s potential as a dual-function agent (both herbicidal and antimicrobial), emphasizing its versatility in both agriculture and medicine .

Mechanism of Action

The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

The triazolone scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolone Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Biological Activity/Application Key References
Target Compound 4-[2-(Trifluoromethyl)phenyl] Not reported Not explicitly studied -
PRR846 4-(4-Chlorophenyl) ~197.6* VOR complex inhibition
PRR851 4-(4-Chlorophenyl), 2-(butan-2-yl) ~239.7* Improved solubility vs. PRR846
4-[2-Methyl-3-(trifluoromethyl)phenyl]-... 2-Methyl-3-(trifluoromethyl)phenyl 243.19 Not specified
W112 (4-(4-(Heptyloxy)phenyl)-...) 4-(Heptyloxy)phenyl ~343.4* Anti-inflammatory, neuroprotection
Posaconazole Complex polycyclic substituents 700.8 Broad-spectrum antifungal
Itraconazole Dichlorophenyl, dioxolane, piperazine 705.6 Antifungal (CYP450 inhibition)

*Calculated based on molecular formulas.

Key Observations

Substituent Effects on Activity :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to chlorophenyl (PRR846) or heptyloxy (W112) substituents. This could improve membrane permeability and target engagement .
  • Antifungal Agents : Posaconazole and itraconazole feature extended substituents (e.g., piperazine, dioxolane) that enable broad-spectrum antifungal activity via CYP450 inhibition. The simpler structure of the target compound likely lacks this complexity but may offer advantages in synthetic accessibility .

Anti-Inflammatory Potential: W112, a heptyloxy-substituted triazolone, suppresses MAPK/NF-κB signaling, reducing tau hyperphosphorylation and neuroinflammation in Alzheimer’s models .

Steric and Electronic Considerations :

  • The methyl group in 4-[2-Methyl-3-(trifluoromethyl)phenyl]-... () introduces steric hindrance, which could reduce binding affinity compared to the target compound’s unsubstituted phenyl ring .

Biological Activity

4-[2-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its mechanisms of action and structure-activity relationships.

  • Molecular Formula : C10H8F3N3O
  • Molecular Weight : 243.19 g/mol
  • CAS Number : 860789-84-0

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound shows promising activity against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others.

Cell Line IC50 (µM) Reference
HeLa12.5
CaCo-215.0
MCF-710.5

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of early and late apoptotic stages upon treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various triazole derivatives, it was found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microbial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus20
Escherichia coli18

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. The trifluoromethyl group is believed to enhance lipophilicity and biological activity. Variations in the phenyl substituent can significantly alter the compound's potency and selectivity toward different biological targets.

Case Studies

  • Cytotoxicity Study : A recent study evaluated a series of triazole derivatives including this compound against a panel of cancer cell lines. The results indicated that modifications in the phenyl ring led to varying degrees of cytotoxicity, emphasizing the importance of structural optimization in drug design .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. The study concluded that the compound demonstrated significant antibacterial activity comparable to standard antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?

A common approach involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example, refluxing sodium ethoxide with substituted hydrazides and aryl aldehydes can yield triazolone scaffolds. Modifications may include introducing trifluoromethyl groups via halogen exchange or direct substitution. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity . For analogous compounds, coupling reactions with bromoacetophenone derivatives under reflux conditions have been effective for functionalization .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁵N) to confirm regiochemistry and substituent positions .
  • X-ray crystallography to resolve stereochemical ambiguities and verify bond lengths/angles, as demonstrated for related triazolones .
  • FT-IR spectroscopy to identify carbonyl (C=O) and triazole ring vibrations (C=N) .
  • Mass spectrometry (ESI-MS) for molecular weight validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Anticancer evaluation : Perform MTT assays on cancer cell lines (e.g., HT-29, A549) to measure proliferation inhibition .
  • Anti-inflammatory testing : Assess NF-κB/MAPK pathway modulation in β-amyloid-induced neuronal models via ELISA or Western blot .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for anticancer applications?

SAR studies on analogous triazolones reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding. For example, derivatives with para-substituted aryl groups show improved inhibition of c-Myc and PD-L1 proteins, critical in cancer progression. Computational docking (e.g., AutoDock Vina) can predict interactions with oncogenic targets like Hsp90 or HIF1α, validated by thermal shift assays .

Q. What computational strategies are effective for modeling its electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites. The B3LYP functional with a 6-31G(d,p) basis set is widely used for triazolones .
  • Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding kinetics in physiological environments .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-response validation : Use IC₅₀/EC₅₀ curves to confirm activity thresholds.
  • Orthogonal assays : Combine in vitro (e.g., enzymatic inhibition) and in vivo (e.g., zebrafish toxicity) models to cross-verify results.
  • Meta-analysis : Compare datasets from structurally similar compounds to identify trends, as done for triazolone antifungals .

Q. What advanced synthetic routes improve yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining high yields (e.g., 91% for Mannich base derivatives) .
  • Flow chemistry : Enables continuous production of intermediates, minimizing side reactions.
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., L-proline) can introduce stereocenters for enantioselective drug development .

Q. How does this compound interact with hypoxic signaling pathways in cancer?

Analogous triazolones inhibit Hsp90, destabilizing HIF1α and blocking angiogenesis. Techniques include:

  • siRNA knockdown : Confirm target specificity in hypoxic tumor models.
  • Proteasome inhibition assays : Measure degradation of HIF1α via Western blot .
  • In vivo imaging : Use luciferase-tagged xenografts to monitor tumor regression .

Methodological Notes

  • Avoid commercial sources : Focus on in-house synthesis or academic collaborations for compound access .
  • Data reproducibility : Publish full spectroscopic datasets (NMR shifts, crystal coordinates) to enable cross-validation .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly in neurodegenerative/cancer models .

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